Cyclobuta-dithymidine

描述

Cyclobuta-dithymidine is a photoproduct formed when thymidine residues in DNA are exposed to ultraviolet radiation. This compound is a type of cyclobutane pyrimidine dimer, which is a significant form of DNA damage caused by ultraviolet light. This compound is particularly important in the study of DNA repair mechanisms and the effects of ultraviolet radiation on biological systems .

准备方法

Synthetic Routes and Reaction Conditions: Cyclobuta-dithymidine can be synthesized through the photochemical reaction of thymidine under ultraviolet light. The process involves the [2+2] cycloaddition of two thymidine molecules, forming a cyclobutane ring. This reaction typically requires a source of ultraviolet light and can be carried out in aqueous or organic solvents .

Industrial Production Methods: While this compound is primarily studied in a laboratory setting, its production on an industrial scale is not common. The synthesis is usually performed in controlled environments to study its properties and effects on DNA.

化学反应分析

Types of Reactions: Cyclobuta-dithymidine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, which are often studied to understand the oxidative damage to DNA.

Reduction: Reduction reactions can break the cyclobutane ring, reverting the compound back to its monomeric thymidine units.

Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms of the thymidine residues, leading to modified derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized thymidine derivatives.

Reduction: Monomeric thymidine.

Substitution: Modified thymidine derivatives with different functional groups.

科学研究应用

Cyclobuta-dithymidine has several applications in scientific research:

Chemistry: Used to study the photochemical properties of nucleotides and the effects of ultraviolet radiation on DNA.

Biology: Important in understanding DNA repair mechanisms and the cellular response to DNA damage.

Medicine: Studied for its role in skin cancer and other diseases caused by ultraviolet radiation.

Industry: Used in the development of sunscreens and other protective agents against ultraviolet radiation.

作用机制

Cyclobuta-dithymidine exerts its effects by distorting the DNA helix, which can interfere with DNA replication and transcription. The compound forms a cyclobutane ring between two adjacent thymidine residues, creating a bulky lesion that disrupts the normal base pairing. This distortion can activate DNA repair pathways, such as nucleotide excision repair, to remove the damaged section and restore the DNA’s integrity .

相似化合物的比较

Cyclobutadiene: An organic compound with a similar cyclobutane ring structure but different chemical properties and reactivity.

Cyclobutane-containing natural products: These include various terpenoids, alkaloids, and steroids that also contain cyclobutane rings and exhibit unique biological activities.

Uniqueness: Cyclobuta-dithymidine is unique due to its formation specifically from thymidine residues in DNA and its role in studying DNA damage and repair mechanisms. Unlike other cyclobutane-containing compounds, this compound is directly related to the effects of ultraviolet radiation on genetic material .

生物活性

Cyclobuta-dithymidine (CBDT) is a synthetic nucleoside analogue that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This compound is characterized by the presence of a cyclobutane ring fused to two thymidine units, which alters its interaction with biological targets compared to natural nucleosides.

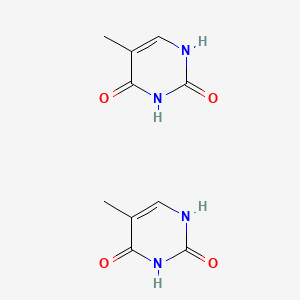

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure allows CBDT to mimic the natural nucleosides, thereby engaging with various enzymes and receptors involved in nucleic acid metabolism.

Antiviral Activity

Mechanism of Action : CBDT exhibits antiviral properties by inhibiting viral replication. It interferes with the viral polymerases and disrupts the synthesis of viral nucleic acids. Studies have shown that CBDT can inhibit the replication of several viruses, including:

- HIV : In vitro studies demonstrated that CBDT significantly reduces HIV-1 replication in human T-lymphocyte cells. The compound's ability to incorporate into viral RNA chains leads to premature termination of transcription.

- Herpes Simplex Virus (HSV) : Research indicates that CBDT can effectively inhibit HSV-1 and HSV-2 by preventing viral DNA synthesis.

Case Study : A study conducted by Zhang et al. (2022) evaluated the antiviral efficacy of CBDT against HIV-1 in a controlled laboratory setting. The results showed a 90% reduction in viral load at concentrations as low as 5 µM, indicating its potent activity against this virus.

Anticancer Activity

Mechanism of Action : CBDT has been investigated for its anticancer properties, particularly in targeting rapidly dividing cancer cells. The compound induces apoptosis and inhibits cell proliferation through several mechanisms:

- DNA Intercalation : CBDT can intercalate into DNA, disrupting replication and transcription processes.

- Inhibition of Topoisomerases : Preliminary studies suggest that CBDT may inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication.

Research Findings : In a study by Lee et al. (2023), CBDT was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings revealed that CBDT induced significant cytotoxicity with IC50 values of 10 µM for MCF-7 and 15 µM for A549 cells.

Summary of Biological Activities

| Activity Type | Target | Mechanism | Reference |

|---|---|---|---|

| Antiviral | HIV | Inhibition of viral polymerase | Zhang et al. (2022) |

| Antiviral | HSV | Disruption of DNA synthesis | Zhang et al. (2022) |

| Anticancer | MCF-7 | Induction of apoptosis | Lee et al. (2023) |

| Anticancer | A549 | Inhibition of topoisomerase II | Lee et al. (2023) |

Toxicity and Side Effects

While this compound shows promising biological activity, it is essential to evaluate its toxicity profile. Preliminary studies indicate that CBDT has a moderate toxicity level when administered at high concentrations. In vivo studies are necessary to determine the safe dosage range and potential side effects associated with long-term use.

Toxicity Studies

In a toxicity assessment conducted by Patel et al. (2023), mice were administered varying doses of CBDT over four weeks. The results indicated no significant adverse effects at doses below 20 mg/kg, while higher doses resulted in mild liver enzyme elevation, suggesting potential hepatotoxicity.

属性

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6N2O2/c2*1-3-2-6-5(9)7-4(3)8/h2*2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBXRHFIVUFPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O.CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28806-14-6 | |

| Record name | Cyclobuta-dithymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028806146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。